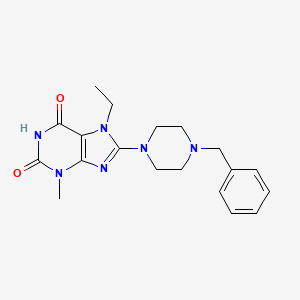

![molecular formula C13H14FNO2 B2782882 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone CAS No. 2034289-46-6](/img/structure/B2782882.png)

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Oxa-5-azabicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 279-33-4 . It has a molecular weight of 99.13 . It is a yellow to brown liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone” were not found, there are methods for synthesizing related compounds. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Molecular Structure Analysis

The InChI code for “2-Oxa-5-azabicyclo[2.2.1]heptane” is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 . This provides a standardized way to represent the molecule’s structure.Physical And Chemical Properties Analysis

“2-Oxa-5-azabicyclo[2.2.1]heptane” has a molecular weight of 99.13 . It is a yellow to brown liquid at room temperature .Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Development of Novel Synthetic Routes : Research has been conducted on stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing methodologies for creating various functionalized derivatives through rearrangements and regioselective ring openings. This highlights the compound's role in facilitating the synthesis of complex bicyclic structures (Krow et al., 2004).

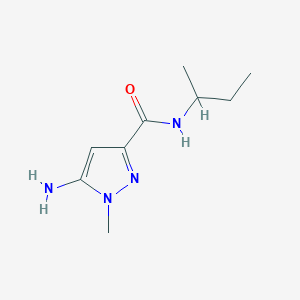

Facilitating Constrained Analogue Synthesis : A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines has been developed. This method allows for the production of backbone-constrained analogues of gamma-aminobutyric acid (GABA), indicating potential applications in drug design for CNS disorders (Garsi et al., 2022).

Creation of Bicyclic β-Lactams : Research into the synthesis of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones as starting products for creating bicyclic β-lactams demonstrates the compound's utility in generating novel structures with potential biological activity (Mollet et al., 2012).

Potential Applications in Drug Design

Platform for Functional Diversity : The synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes provides a platform for generating functionally diverse molecules. This approach enables the exploration of new chemical spaces in the search for therapeutic agents, showcasing the compound's importance in medicinal chemistry research (Garsi et al., 2022).

Synthesis of β-Lactamase Inhibitors : The preparation and chemical reactions of various bicyclic compounds, including 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, have been explored for their potential as β-lactamase inhibitors. This research indicates the compound's relevance in developing novel antibiotics or enhancing the efficacy of existing ones (Hunt & Zomaya, 1982).

Antitumor Activity : Certain derivatives exhibit antitumor activities, providing insights into the compound's potential utility in cancer research and the development of new chemotherapeutic agents (Singh & Micetich, 2003).

Safety and Hazards

“2-Oxa-5-azabicyclo[2.2.1]heptane” is classified as corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-8-2-3-9(4-12(8)14)13(16)15-6-11-5-10(15)7-17-11/h2-4,10-11H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBYYUUOMPWNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate](/img/structure/B2782799.png)

![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)

![4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2782805.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2782806.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2782809.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2782811.png)

![2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2782820.png)

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2782821.png)